molecular formula C9H16O2 B6327644 3-Heptenoic acid ethyl ester CAS No. 54340-71-5

3-Heptenoic acid ethyl ester

Cat. No.: B6327644
CAS No.: 54340-71-5
M. Wt: 156.22 g/mol
InChI Key: MOTXKEQQXJIDHO-VOTSOKGWSA-N
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Description

Structural Isomerism and Stereochemical Considerations in Heptenoic Acid Ethyl Esters

Isomerism plays a crucial role in defining the properties and function of molecules like heptenoic acid ethyl ester. Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. quora.com For ethyl heptenoate, this primarily involves the position of the double bond along the carbon chain. In addition to the titular 3-heptenoate, other positional isomers include 2-, 4-, 5-, and 6-heptenoic acid ethyl ester. guidechem.comnih.govsigmaaldrich.comnist.gov

Furthermore, the presence of a double bond introduces stereoisomerism in the form of geometric isomers (cis/trans or E/Z). The double bond restricts rotation, leading to different spatial arrangements of the substituents. libretexts.org For 3-heptenoic acid ethyl ester, this results in two geometric isomers: (E)-3-heptenoic acid ethyl ester and (Z)-3-heptenoic acid ethyl ester. The (E) isomer (from the German entgegen, meaning opposite) has the higher priority groups on opposite sides of the double bond, while the (Z) isomer (zusammen, meaning together) has them on the same side. This subtle structural difference can lead to significant variations in physical properties, such as melting point and boiling point, and in biological activity.

A molecule with 'n' stereogenic elements can have up to 2ⁿ stereoisomers. masterorganicchemistry.com In the case of heptenoic acid ethyl esters, the double bond acts as a stereogenic element. Some isomers may also possess a chiral carbon, further increasing the number of possible stereoisomers. masterorganicchemistry.com

Below is a table detailing some of the known isomers of ethyl heptenoate.

IUPAC NameMolecular FormulaMolar Mass ( g/mol )Common Name/SynonymCAS Number
Ethyl (E)-2-heptenoateC₉H₁₆O₂156.22Ethyl trans-2-heptenoate54340-72-6
Ethyl (Z)-2-heptenoateC₉H₁₆O₂156.22Ethyl cis-2-heptenoate35066-42-3
Ethyl (E)-4-heptenoateC₉H₁₆O₂156.22Ethyl (4E)-4-heptenoate54340-70-4
Ethyl 6-heptenoateC₉H₁₆O₂156.2225118-23-4
Ethyl heptanoateC₉H₁₈O₂158.24(Saturated Analog)106-30-9

This table is interactive. Click on the headers to sort the data.

Significance of Unsaturated Fatty Acid Esters in Chemical Sciences

Unsaturated fatty acid esters are a class of molecules with considerable importance in the chemical sciences. They are fundamental components of lipids, which are essential to life. libretexts.org The presence of a carbon-carbon double bond makes these molecules more reactive than their saturated counterparts. britannica.com This double bond can undergo various chemical reactions, such as hydrogenation to form saturated esters, or oxidation, which can lead to rancidity in fats and oils. britannica.com

In chemical synthesis, unsaturated fatty acid esters serve as valuable starting materials and intermediates. taylorandfrancis.com The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol, or reduced to form primary alcohols. taylorandfrancis.comkeypoint.ng These transformations allow for the production of a wide array of other chemicals, including non-ionic surfactants, emulsifying agents, and thickening agents. taylorandfrancis.com

The physical properties of these esters are also significant. The 'kink' introduced by a cis-double bond prevents the molecules from packing closely together, resulting in lower melting points compared to saturated fatty acids. britannica.comtaylorandfrancis.com This is why oils, rich in unsaturated fatty acids, are liquids at room temperature, while fats, which are more saturated, are solid. youtube.com This property is crucial in biological contexts, such as maintaining the fluidity of cell membranes, particularly in organisms that live in cold environments. frontiersin.orgnih.gov

Short-chain fatty acids (SCFAs), typically defined as having six or fewer carbons, and their derivatives are known for their metabolic effects and are a major topic in gut bacteria studies. nih.govyoutube.com Although heptenoic acid falls just outside this range, the study of its esters contributes to the broader understanding of fatty acid metabolism and function. Furthermore, fatty acid ethyl esters (FAEEs) are studied in the context of biodiesel, where properties like viscosity are critical for fuel performance. acs.org

Historical Development of Research on this compound Analogs

The study of fatty acid esters has a long history, intertwined with the development of organic chemistry and biochemistry. Early research focused on the saponification of fats and oils to produce soap, which involves the hydrolysis of fatty acid esters. The investigation into the composition of natural fats led to the isolation and characterization of various fatty acids, both saturated and unsaturated.

Specific research into fatty acid ethyl esters (FAEEs) gained traction in different fields for various reasons. In the mid-20th century, the role of essential fatty acids like linoleic and α-linolenic acids was uncovered, highlighting the biological necessity of certain unsaturated fats that the human body cannot synthesize. libretexts.org This spurred further investigation into the metabolism and function of all types of unsaturated fatty acids and their esters.

In more recent decades, research on FAEEs has been prominent in the field of alcohol metabolism. nih.gov They are recognized as non-oxidative metabolites of ethanol (B145695), formed by the esterification of fatty acids with ingested alcohol. This has led to studies on their potential role as markers of alcohol consumption and their effects on various organs. nih.gov

The development of advanced analytical techniques, such as gas chromatography and mass spectrometry, has been pivotal in separating and identifying the complex mixtures of fatty acid esters found in natural sources and in tracking their transformations in biological and chemical systems. nist.govyoutube.com This has allowed for more detailed studies on specific isomers, like the various positional and geometric isomers of heptenoic acid ethyl ester, contributing to a deeper understanding of their unique properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-hept-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h6-7H,3-5,8H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTXKEQQXJIDHO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Heptenoic Acid Ethyl Ester

Established Chemical Synthesis Routes

The construction of 3-heptenoic acid ethyl ester involves the formation of two key structural features: the ethyl ester group and the carbon-carbon double bond at the C3 position. The following sections detail the primary strategies employed for its synthesis.

A direct and common method for synthesizing ethyl esters is the Fischer esterification. This reaction involves treating the corresponding carboxylic acid, 3-heptenoic acid, with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. cerritos.edukhanacademy.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol) is typically used. cerritos.edu The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. cerritos.edu

Key Features of Fischer Esterification:

Reactants: 3-Heptenoic acid and ethanol

Catalyst: Strong mineral acid (e.g., H₂SO₄)

Driving Equilibrium: Use of excess ethanol or removal of water

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. wits.ac.zawikipedia.org Specifically, cross-metathesis can be employed to synthesize this compound. This reaction involves the exchange of substituents between two different olefins, catalyzed by transition metal complexes, most notably those containing ruthenium, like Grubbs' catalysts. wikipedia.orgsigmaaldrich.com For the synthesis of ethyl 3-heptenoate, this could involve the reaction of 1-pentene with ethyl acrylate. The reaction is driven by the formation of a volatile byproduct, ethylene, which shifts the equilibrium towards the desired product. wikipedia.org

Table 1: Olefin Metathesis for this compound Synthesis

Reactant 1 Reactant 2 Catalyst Example Byproduct

This method is valued for its functional group tolerance and its ability to form the C=C bond under relatively mild conditions. nih.gov

The Wittig reaction and the Horner–Wadsworth–Emmons (HWE) reaction are cornerstone methods for synthesizing alkenes from carbonyl compounds. organic-chemistry.orgorganic-chemistry.org

The Wittig reaction utilizes a phosphorus ylide, generated from a phosphonium salt and a strong base, which reacts with an aldehyde or ketone to form an alkene. organic-chemistry.orgmasterorganicchemistry.com To synthesize this compound, propanal could be reacted with the appropriate phosphorus ylide, (triphenylphosphoranylidene)acetic acid ethyl ester. The geometry of the resulting double bond depends on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. organic-chemistry.orgwikipedia.org This reagent is generally more nucleophilic than the corresponding Wittig ylide and often provides excellent (E)-selectivity for the resulting alkene. organic-chemistry.orgwikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble, simplifying its removal from the reaction mixture. organic-chemistry.orgalfa-chemistry.com The reaction of propanal with triethyl phosphonoacetate in the presence of a base like sodium hydride would yield ethyl (E)-3-heptenoate. organic-chemistry.orgalfa-chemistry.com

Table 2: Comparison of Wittig and HWE Reactions for Unsaturated Ester Synthesis

Feature Wittig Reaction Horner–Wadsworth–Emmons (HWE) Reaction
Reagent Phosphorus ylide Phosphonate carbanion
Reactivity Less reactive with ketones More reactive, reacts with ketones alfa-chemistry.comorgsyn.org
Stereoselectivity Dependent on ylide stability (E or Z) organic-chemistry.org Predominantly (E)-selective organic-chemistry.orgwikipedia.org

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate salt (easy to remove) organic-chemistry.orgalfa-chemistry.com |

Control over the stereochemistry of the double bond is crucial in organic synthesis. As mentioned, the HWE reaction is a reliable method for obtaining the (E)-isomer of α,β-unsaturated esters with high selectivity. organic-chemistry.orgwikipedia.org The steric interactions in the transition state of the reaction favor the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.org

For the synthesis of the (Z)-isomer, modifications to the HWE reaction, such as the Still-Gennari modification, can be employed. This variation uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with THF/18-crown-6) to favor the kinetic (Z)-product. youtube.com

The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's structure and the reaction conditions. organic-chemistry.org Stabilized ylides, such as the one required for this synthesis, typically afford predominantly (E)-alkenes because the intermediates are able to equilibrate to the more stable anti-conformation before elimination. organic-chemistry.org Non-stabilized or semi-stabilized ylides, under salt-free conditions, generally lead to (Z)-alkenes. organic-chemistry.org

An alternative two-step approach involves first synthesizing the precursor carboxylic acid, 3-heptenoic acid, followed by its esterification. chemimpex.com 3-Heptenoic acid itself is a versatile building block in organic synthesis. chemimpex.com The synthesis of 3-heptenoic acid can be achieved through various methods, including the oxidation of the corresponding alcohol, 3-hepten-1-ol, or through carbonation of an appropriate organometallic reagent. Once 3-heptenoic acid is obtained, it can be converted to its ethyl ester via the Fischer esterification method as described in section 2.1.1. chemimpex.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles used for forming carbon-carbon bonds. msu.edulibretexts.org However, their reaction with esters typically leads to the formation of tertiary alcohols through a double addition process. quimicaorganica.orglibretexts.org

To synthesize an ester using organometallic reagents, a more controlled approach is necessary. One strategy involves the reaction of an organometallic reagent with an acyl chloride. For instance, a propylmagnesium halide could react with ethyl 3-chloro-3-oxopropanoate. Another approach involves using less reactive organometallic reagents, such as organocadmium or Gilman reagents (organocuprates), which are known to react with acyl chlorides to yield ketones and can be adapted for ester synthesis under specific conditions. libretexts.org A Grignard reagent can also be added to a nitrile, which after hydrolysis, yields a ketone that could be a precursor to the desired ester through subsequent steps. libretexts.org These methods allow for the construction of the carbon skeleton prior to or during the formation of the final ester functionality.

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. In the context of this compound synthesis, this approach is particularly advantageous for achieving high enantioselectivity. Key strategies include the use of isolated enzymes, such as lipases, for direct esterification or kinetic resolution, and the engineering of microbial fermentation pathways to produce the necessary precursors.

Lipase-Catalyzed Esterification for Enantioselective Production

Lipases (Triacylglycerol hydrolases, EC 3.1.1.3) are a class of versatile enzymes widely employed in organic synthesis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. mdpi.com The enantioselective synthesis of chiral esters like this compound can be effectively achieved through lipase-catalyzed kinetic resolution.

In a typical kinetic resolution process, a racemic mixture of 3-heptenoic acid is reacted with ethanol in the presence of a lipase. The enzyme selectively catalyzes the esterification of one enantiomer at a much higher rate than the other. This results in a mixture of the unreacted acid, enriched in the less reactive enantiomer, and the ester, enriched in the more reactive enantiomer. Subsequent separation of the acid and ester yields both enantiomers of the product.

Several factors influence the efficiency and enantioselectivity of this process, including the choice of lipase, the reaction solvent, temperature, and the acyl donor. Lipases from various microbial sources such as Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, and Candida rugosa have been successfully used for the resolution of a wide range of carboxylic acids and alcohols. nih.gov The selection of an appropriate organic solvent is also critical, as it affects enzyme activity and stability. Solvents like n-hexane, n-heptane, and toluene are commonly used. nih.govmdpi.com

Table 1: Parameters Influencing Lipase-Catalyzed Kinetic Resolution

Parameter Description Typical Values/Conditions
Enzyme Source The specific lipase used for catalysis. Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), Candida rugosa lipase (CRL)
Reaction Type The chemical transformation catalyzed by the lipase. Esterification, Transesterification, Hydrolysis
Substrates The starting materials for the reaction. Racemic 3-heptenoic acid and ethanol
Solvent The medium in which the reaction is carried out. n-Hexane, n-Heptane, Toluene, Diisopropyl ether
Temperature The operational temperature for the enzymatic reaction. 30 - 60 °C
Acyl Donor In transesterification, the source of the acyl group. Vinyl acetate, Ethyl acetate

The enantiomeric excess (ee) and conversion are key metrics for evaluating the success of the resolution. High enantiomeric excess for both the resulting ester and the unreacted acid is desirable.

Microbial Fermentation Pathways to Precursors

While direct microbial production of this compound is not extensively documented, microbial fermentation is a viable route for producing its precursors, such as heptanoic acid. Heptanoic acid can then be chemically or enzymatically converted to 3-heptenoic acid.

One promising microbial pathway for the production of heptanoic acid involves the use of microorganisms capable of chain elongation through the ethanol-carboxylate fermentation pathway. google.com Certain species of Clostridium, such as Clostridium kluyveri, are known to perform this type of fermentation. google.com In this pathway, ethanol serves as an electron donor and is condensed with a shorter-chain carboxylic acid, like propionic acid, to produce a longer-chain carboxylic acid.

Propionic acid + 2 Ethanol → Heptanoic acid + H₂O

This biotechnological process can utilize renewable feedstocks for the production of both ethanol and propionic acid, making it a sustainable approach. google.commdpi.com The fermentation conditions, including pH, temperature, and substrate concentrations, must be carefully controlled to optimize the yield and productivity of heptanoic acid.

Table 2: Microbial Fermentation for Heptanoic Acid Production

Parameter Description Typical Values/Conditions
Microorganism The microbial strain used for fermentation. Clostridium kluyveri
Fermentation Pathway The metabolic route for product synthesis. Ethanol-carboxylate fermentation
Carbon Sources The substrates converted into the product. Ethanol and Propionic acid
pH The acidity or alkalinity of the fermentation medium. > 6
Temperature The operational temperature for microbial growth and production. 30 - 40 °C
Product The target carboxylic acid produced. Heptanoic acid

Once heptanoic acid is produced and purified from the fermentation broth, it can be subjected to a desaturation step to introduce the double bond at the 3-position, followed by esterification with ethanol to yield this compound.

Chemical Reactivity and Transformation of 3 Heptenoic Acid Ethyl Ester

Reactions Involving the Carbon-Carbon Double Bond

The alkene functional group in 3-heptenoic acid ethyl ester is susceptible to various addition reactions, allowing for the saturation of the carbon chain or the introduction of new functional groups.

The carbon-carbon double bond can be readily reduced to a single bond through hydrogenation, yielding ethyl heptanoate. This transformation is typically achieved using catalytic hydrogenation, where hydrogen gas (H₂) is passed through a solution of the ester in the presence of a metal catalyst.

Catalytic transfer hydrogenation offers an alternative method that avoids the need for pressurized hydrogen gas. nih.gov In this process, a hydrogen donor molecule, such as isopropanol or formic acid, is used in the presence of a transition metal complex to achieve the reduction. nih.gov The choice of catalyst and reaction conditions can allow for selective reduction of the double bond without affecting the ester group. For instance, palladium on carbon (Pd/C) is a common and effective catalyst for selectively reducing alkene functionalities without causing hydrogenolysis of other groups. organic-chemistry.org

Table 1: Comparison of Hydrogenation Methods for Unsaturated Esters

Method Hydrogen Source Typical Catalyst Conditions Product from this compound
Catalytic Hydrogenation H₂ Gas Pd/C, PtO₂, Raney Ni Pressurized H₂, Room Temp. Ethyl heptanoate

Research on various α,β-unsaturated esters has shown that nickel-catalyzed asymmetric hydrogenation can proceed with high enantioselectivity using mild hydrogen sources like acetic acid or water. organic-chemistry.org While this compound is not an α,β-unsaturated ester, similar principles of catalytic reduction apply. The primary product of the complete hydrogenation of the double bond is ethyl heptanoate. wikipedia.org

The double bond of this compound can be converted into an epoxide, a three-membered ring containing an oxygen atom. This reaction is commonly carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This process, known as the Prilezhaev reaction, is a classic method for epoxidizing alkenes. researchgate.net Industrial epoxidation of unsaturated fatty acid esters is often performed using percarboxylic acids generated in situ. researchgate.netnih.gov The resulting product would be ethyl 3,4-epoxyheptanoate.

These epoxides are valuable synthetic intermediates. researchgate.net For example, the ring-opening of epoxidized methyl or ethyl oleate can be catalyzed to produce highly functionalized compounds. researchgate.net Similarly, the epoxide of this compound could be opened under acidic or basic conditions with various nucleophiles to introduce new functionalities.

Dihydroxylation, the addition of two hydroxyl (-OH) groups across the double bond, can also be achieved. This can be done in a two-step process via the epoxide followed by acid-catalyzed hydrolysis, or directly using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This would yield ethyl 3,4-dihydroxyheptanoate.

Table 2: Reagents for Epoxidation and Dihydroxylation

Reaction Reagent Intermediate/Product
Epoxidation m-CPBA, H₂O₂/Formic Acid Ethyl 3,4-epoxyheptanoate
syn-Dihydroxylation OsO₄ or cold, dilute KMnO₄ Ethyl 3,4-dihydroxyheptanoate

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The double bond in this compound can act as a π-system participant in these reactions. In a [4+2] cycloaddition, such as the Diels-Alder reaction, the alkene acts as the "dienophile," reacting with a conjugated diene to form a six-membered ring. libretexts.org Simple alkenes are generally poor dienophiles and may require harsh conditions to react. libretexts.org The reactivity of this compound as a dienophile would likely be modest unless activated by adjacent functional groups, which it lacks.

Another class is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with the alkene (referred to as the dipolarophile) to form a five-membered ring. study.com Examples of 1,3-dipoles include azides and nitrones. study.com

Table 3: Hypothetical [4+2] Cycloaddition with 1,3-Butadiene

Diene Dienophile Product

The alkene functional group readily undergoes electrophilic addition with halogens (halogenation) and hydrogen halides (hydrohalogenation).

In halogenation, molecules like bromine (Br₂) or chlorine (Cl₂) add across the double bond. The reaction proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of two halogen atoms. The reaction of this compound with bromine would yield ethyl 3,4-dibromoheptanoate.

Hydrohalogenation involves the addition of a hydrogen halide, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), across the double bond. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon. For this compound, the two carbons of the double bond have one hydrogen each, so a mixture of two constitutional isomers, ethyl 3-haloheptanoate and ethyl 4-haloheptanoate, would be expected.

Table 4: Halogenation and Hydrohalogenation Products

Reagent Reaction Type Product(s)
Br₂ in CCl₄ Halogenation Ethyl 3,4-dibromoheptanoate

Unsaturated esters can serve as monomers for polymerization. wikipedia.org Chain-growth polymerization, or addition polymerization, involves the linking of unsaturated monomers, typically those with carbon-carbon double bonds. wikipedia.org The pi-bond is broken to form a new sigma bond with another monomer unit, leading to a long polymer chain. wikipedia.org This process is fundamental to the production of polymers like polyacrylates from α,β-unsaturated esters. wikipedia.org

While α,β-unsaturated esters are particularly prone to polymerization due to the conjugation between the double bond and the carbonyl group, other unsaturated esters can also be polymerized. wikipedia.org The polymerization of this compound could potentially be initiated by radical, cationic, or anionic methods, leading to a polymer with a polyalkane backbone and pendant -(CH₂)-COOEt groups. Enzymatic polymerization has also been explored for producing bio-based unsaturated polyesters from various monomers. mdpi.com

Reactions Involving the Ester Functional Group

The ester group is a versatile functional group that undergoes several important transformations, primarily centered around nucleophilic acyl substitution. libretexts.org

Hydrolysis: This reaction involves the cleavage of the ester bond by water. It can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (like H₂SO₄) to produce 3-heptenoic acid and ethanol (B145695). nagwa.com The equilibrium can be shifted towards the products by using a large excess of water. libretexts.org

Base-Induced Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (NaOH). libretexts.org The products are an alcohol (ethanol) and the carboxylate salt of the acid (sodium 3-heptenoate). nagwa.com The reaction goes to completion because the final deprotonation of the carboxylic acid by the base is not reversible. libretexts.org

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. nagwa.com For example, reacting this compound with methanol would produce methyl 3-heptenoate and ethanol.

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert this compound into 3-hepten-1-ol. The double bond is typically unaffected by hydride reagents.

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. The first equivalent adds to the carbonyl group, eliminating the ethoxy group to form a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup. libretexts.org

Table 5: Summary of Reactions at the Ester Functional Group

Reaction Reagents Product(s)
Acid-Catalyzed Hydrolysis H₂O, H⁺ (catalyst) 3-Heptenoic acid + Ethanol
Saponification NaOH, H₂O Sodium 3-heptenoate + Ethanol
Transesterification R'OH, H⁺ or R'O⁻ 3-Heptenoic acid R' ester + Ethanol
Reduction 1. LiAlH₄ 2. H₃O⁺ 3-Hepten-1-ol

Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound, the process of cleaving the ester back into its constituent carboxylic acid and alcohol, can be achieved under acidic or basic conditions. This reaction with water leads to the formation of 3-heptenoic acid and ethanol. chemguide.co.uklibretexts.org The reaction is reversible, meaning an equilibrium is established between the reactants and products. chemguide.co.uklibretexts.org

Under acidic conditions, the reaction is typically catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comyoutube.com Following a series of proton transfers, the ethoxy group is eliminated as ethanol, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 3-heptenoic acid. chemguide.co.ukyoutube.com To drive the equilibrium towards the products, a large excess of water is often used. chemguide.co.uklibretexts.org

Base-promoted hydrolysis, also known as saponification, is an irreversible process that utilizes a stoichiometric amount of a strong base, such as sodium hydroxide. The hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion as the leaving group. The ethoxide ion, being a strong base, then deprotonates the newly formed 3-heptenoic acid, yielding sodium 3-heptenoate and ethanol. This final acid-base step is what renders the reaction irreversible.

The kinetics of ester hydrolysis can be complex. In the absence of a strong acid or base catalyst, esters like this compound can undergo slow, spontaneous hydrolysis in an aqueous solution. chemrxiv.org As the reaction progresses, the formation of 3-heptenoic acid can catalyze further hydrolysis, a phenomenon known as autocatalysis. chemrxiv.org The rate of hydrolysis is influenced by factors such as temperature and the concentration of the ester and water. chemrxiv.org

Table 1: General Mechanisms of Ester Hydrolysis

Condition Catalyst/Reagent Key Steps Products Reversibility
AcidicStrong Acid (e.g., H₂SO₄)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfers. 4. Elimination of alcohol. 5. Deprotonation to regenerate catalyst. youtube.comCarboxylic acid and alcoholReversible chemguide.co.uk
BasicStrong Base (e.g., NaOH)1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide. 4. Deprotonation of carboxylic acid.Carboxylate salt and alcoholIrreversible

Transesterification Reactions with Various Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com For this compound, this means reacting it with a different alcohol (R'-OH) to produce a new ester (3-heptenoic acid R' ester) and ethanol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

The choice of alcohol can influence the rate and equilibrium of the reaction. For instance, using a mixture of alcohols, such as methanol and ethanol, can increase the rate of transesterification due to improved solubility of the starting materials. nih.gov The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing one of the products (usually the more volatile alcohol) from the reaction mixture.

Enzymatic transesterification, often utilizing lipases, presents a milder alternative to chemical catalysis. nih.gov This method can offer high selectivity and avoids the harsh conditions of acid or base catalysis. nih.gov

Table 2: Examples of Transesterification of this compound

Reactant Alcohol Catalyst Expected Major Product
MethanolAcid or Base3-Heptenoic acid methyl ester
PropanolAcid or Base3-Heptenoic acid propyl ester
IsopropanolAcid or Base3-Heptenoic acid isopropyl ester
ButanolAcid or Base3-Heptenoic acid butyl ester

Reduction to Alcohols and Amines

The reduction of this compound can lead to the formation of alcohols or, through a multi-step process, amines. The ester functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orgharvard.edu This reaction converts the ester into two alcohol molecules: 3-hepten-1-ol, derived from the acyl portion, and ethanol, from the ethyl ester portion. libretexts.org Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters. libretexts.orglibretexts.org

The mechanism of reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to form the primary alcohol. chemistrysteps.comlibretexts.org

To synthesize an amine from this compound, the ester would first need to be converted to an amide. This can be achieved through aminolysis, where the ester is reacted with an amine. The resulting amide can then be reduced to the corresponding amine using a strong reducing agent like LiAlH₄. harvard.edulibretexts.org

Table 3: Reduction Products of this compound and its Derivatives

Starting Material Reducing Agent Primary Product
This compoundLiAlH₄3-Hepten-1-ol and Ethanol libretexts.org
3-Heptenoic acid amideLiAlH₄3-Hepten-1-amine

Rearrangement Reactions and Isomerization of the Double Bond

The double bond in this compound can undergo isomerization, which is the process of moving the double bond to a different position within the carbon chain. This can occur under various catalytic conditions, including acid or base catalysis, or through metal-mediated processes.

Electrophilic isomerization can be initiated by the protonation of the double bond, leading to the formation of a carbocation intermediate. libretexts.org A subsequent deprotonation at an adjacent carbon can then result in the formation of a new, potentially more stable, double bond. libretexts.org For this compound, this could lead to the formation of 2-heptenoic acid ethyl ester or 4-heptenoic acid ethyl ester. The relative stability of the resulting alkene often dictates the major product. Conjugated systems, such as the α,β-unsaturated 2-heptenoic acid ethyl ester, are often thermodynamically favored.

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. wiley-vch.de While many complex rearrangement reactions exist, a common transformation for α-halogenated esters is the Favorskii rearrangement, which proceeds through a cyclopropanone intermediate. msu.edu

Derivatization Strategies for Advanced Chemical Synthesis

Derivatization involves converting a functional group into another, often to facilitate further reactions or to introduce new properties. This compound can serve as a starting point for the synthesis of a variety of other compounds.

One common strategy is to first hydrolyze the ester to 3-heptenoic acid. The resulting carboxylic acid is a versatile functional group that can be converted into a range of other derivatives, such as acid chlorides, amides, or other esters. thermofisher.com For example, conversion to an acid chloride provides a highly reactive intermediate that can readily undergo acylation reactions.

The carboxylic acid can also be coupled to amines to form amides using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). thermofisher.com This is a fundamental reaction in peptide synthesis. Furthermore, the carboxylic acid can be converted into an aliphatic amine through a process involving coupling with a protected diamine followed by deprotection. thermofisher.com

The double bond in this compound also offers a site for derivatization. For instance, it can undergo addition reactions, such as halogenation or hydrogenation, to introduce new functional groups or to saturate the carbon chain.

Table 4: Potential Derivatization Pathways for this compound

Reaction Type Reagents Intermediate/Product Application
HydrolysisH₃O⁺ or OH⁻3-Heptenoic acidPrecursor for further synthesis
Amide Formation (from acid)Amine, EDAC3-Heptenoic acid amideSynthesis of amides and polyamides
Acid Chloride Formation (from acid)SOCl₂ or (COCl)₂3-Heptenoyl chlorideAcylating agent
Esterification (from acid)Alcohol, Acid catalystVarious 3-heptenoate estersSynthesis of different ester derivatives
HydrogenationH₂, Pd/CEthyl heptanoateSaturated ester for various applications

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for isolating 3-Heptenoic acid ethyl ester from various matrices and for determining its concentration. The choice of technique is dictated by the sample's complexity and the analytical objective, whether it be volatile analysis or purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like this compound, particularly in food and beverage samples. In a typical application, the compound is first extracted and then subjected to GC-MS analysis.

For instance, in the analysis of flavor compounds in jujube brandy, this compound was identified using a GC-MS system. semanticscholar.org The process involved solid-phase microextraction (SPME) with a DVB/CAR/PDMS fiber to extract volatile compounds. semanticscholar.org The subsequent GC-MS analysis was performed on an Agilent 7890A Gas Chromatograph coupled to an Agilent 5975 Mass Spectrometer. semanticscholar.org A DB-WAX capillary column (60 m × 0.25 mm ID, 0.25 µm film thickness) was utilized for separation. semanticscholar.org The temperature program initiated at 50°C for 3 minutes, followed by a ramp up to 80°C at a rate of 3°C/min. semanticscholar.org The mass spectrometer operated in electron ionization (EI) mode, scanning a mass range of 50-550 m/z. semanticscholar.org Identification of this compound was confirmed by comparing its mass spectrum with the NIST 2005 library. semanticscholar.org

Table 1: GC-MS Parameters for the Analysis of this compound in Jujube Brandy semanticscholar.org

ParameterValue
Gas Chromatograph Agilent 7890A
Mass Spectrometer Agilent 5975
Column DB-WAX (60 m × 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Mode Splitless
Initial Oven Temperature 50°C (held for 3 min)
Temperature Ramp 3°C/min to 80°C
Mass Spectrometer Source Electron Ionization (EI)
EI Source Temperature 230°C
MS Quadrupole Temperature 150°C
Transfer Line Temperature 250°C
Mass Scan Range 50-550 m/z
Compound Identification NIST 2005 Library

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of non-volatile or thermally labile compounds, and it can also be adapted for compounds like this compound. While specific HPLC methods for this compound are less commonly detailed in readily available literature compared to GC-MS, a general approach can be outlined. A reversed-phase HPLC method would typically be employed, using a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional group provides some UV absorbance, although the lack of a strong chromophore may necessitate detection at lower wavelengths (around 210 nm).

This compound can exist as enantiomers if a chiral center is present, which would be the case for isomers other than the (E)- and (Z)- isomers of 3-heptenoic acid. For such chiral variants, chiral chromatography is the definitive method for separating and quantifying the individual enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The selection of the appropriate CSP is critical and is often determined empirically. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The ratio of the peak areas of the two enantiomers in the resulting chromatogram allows for the determination of the enantiomeric excess (ee).

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure elucidation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show distinct signals for each unique proton in the molecule. The ethyl group will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The protons on the double bond will appear in the olefinic region of the spectrum, with their coupling constants providing information about the stereochemistry (cis or trans). The protons of the propyl group attached to the double bond will show characteristic splitting patterns corresponding to their positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift. The two carbons of the double bond will be observed in the olefinic region, and the carbons of the ethyl and propyl groups will be found in the upfield aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-3-Heptenoic acid ethyl ester

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
C=O -~172
OCH₂CH₃ ~4.1 (q)~60
OCH₂CH₃ ~1.2 (t)~14
CH=CH ~5.5-5.8 (m)~120-145
CH₂-CH= ~2.1 (q)~34
CH₂CH₂CH₃ ~1.4 (sextet)~22
CH₂CH₃ ~0.9 (t)~13
CH₂-C=O ~3.0 (d)~38

Note: Predicted values are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically found in the region of 1735-1750 cm⁻¹. Another key feature will be the C=C stretching vibration of the alkene, which appears around 1650 cm⁻¹. The C-O stretching vibrations of the ester will be visible in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic and vinylic protons will be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. For the (E)-isomer, a characteristic out-of-plane C-H bending vibration for the trans double bond is expected around 965 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, the C=C double bond stretching vibration often gives a strong signal, complementing the IR data. The C-H stretching and bending vibrations are also observable. Raman spectroscopy can be particularly useful for studying the conformation and symmetry of the molecule.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Intensity
C=O (Ester) Stretch1735-1750 (Strong)Medium
C=C (Alkene) Stretch~1650 (Medium)Strong
C-O (Ester) Stretch1000-1300 (Strong)Weak
=C-H (Alkene) Stretch3000-3100 (Medium)Medium
C-H (Aliphatic) Stretch2850-3000 (Strong)Strong
=C-H (trans) Out-of-plane bend~965 (Medium)Weak

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. This accuracy allows for the determination of a molecule's elemental formula, a critical step in structural elucidation. For this compound, which has the molecular formula C₉H₁₆O₂, its theoretical monoisotopic mass can be calculated with high precision.

The power of HRMS, particularly when coupled with techniques like gas chromatography (GC-Orbitrap MS), lies in its ability to distinguish between compounds with the same nominal mass but different elemental compositions. frontiersin.org The high resolving power and mass accuracy of instruments like the Orbitrap MS are particularly suited for the chemical characterization of complex samples. nih.gov When a sample is analyzed, the HRMS instrument measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This experimental mass is then compared to the theoretical mass. A very small difference, typically measured in parts per million (ppm), provides high confidence in the assigned elemental formula, distinguishing the compound from other potential isomers or isobaric interferences. nih.gov

While nominal mass spectrometry might identify a molecule as having a mass of 156, HRMS can provide a reading such as 156.1150, confirming the C₉H₁₆O₂ composition and ruling out other possibilities. This level of confidence is crucial in fields like metabolomics, environmental analysis, and flavor chemistry where definitive identification is paramount. frontiersin.org

Table 1: Accurate Mass Determination of this compound This table illustrates the principle of accurate mass determination using HRMS. The "Measured Mass" and "Mass Error" are hypothetical examples demonstrating typical instrument performance.

Compound Name Molecular Formula Theoretical Monoisotopic Mass (Da) Example Measured Mass (Da) Example Mass Error (ppm)

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of individual compounds like this compound often requires their separation and identification within complex matrices, such as food products, beverages, or environmental samples. nih.govnih.gov Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for this purpose. chemijournal.commdpi.com The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is one of the most powerful and widely used hyphenated techniques for the analysis of volatile and semi-volatile compounds like esters. nih.govchemijournal.com

In a typical GC-MS analysis, the sample is first injected into the gas chromatograph. ijarnd.com The GC component separates the individual volatile compounds in the mixture based on their different boiling points and affinities for the stationary phase within the GC column. nih.govjmaterenvironsci.com As each separated compound, such as this compound, elutes from the column, it enters the mass spectrometer. ijarnd.com The MS component then ionizes the compound and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical "fingerprint" for that specific molecule. ijarnd.com By comparing this spectrum to libraries of known compounds, confident identification can be achieved. jmaterenvironsci.com

This technique is routinely applied to identify and quantify esters in a variety of complex samples. For instance, GC-MS combined with sample preparation methods like solid-phase microextraction (SPME) is used to analyze the volatile profiles of cheeses, fruits, and fermented foods. nih.govresearchgate.net Esters, including various ethyl esters like ethyl butanoate and ethyl hexanoate, are frequently identified as key aroma components in these products. researchgate.netpsu.edu The analysis of fatty acid ethyl esters (FAEEs) in biological samples is another application where the precision and sensitivity of GC-MS are critical. epa.govresearchgate.net The development of tandem mass spectrometry methods (GC-MS/MS) further enhances selectivity and sensitivity, allowing for trace-level detection in highly complex backgrounds. mdpi.com

Table 2: Application of Hyphenated Techniques in Ester Analysis

Technique Principle Information Provided Typical Application for Esters
GC-MS Gas Chromatography separation followed by Mass Spectrometry detection. chemijournal.com Separation, structural identification, quantification. Analysis of volatile esters in food aromas, beverages, and environmental samples. nih.govnih.gov
GC-MS/MS Tandem Mass Spectrometry adds a second stage of mass analysis for higher specificity. mdpi.com Highly selective and sensitive quantification. Trace-level detection of specific esters in complex biological or food matrices. mdpi.com
LC-MS Liquid Chromatography separation coupled with Mass Spectrometry. chemijournal.com Analysis of less volatile or thermally unstable compounds. Identification of a wide range of compounds, including non-volatile esters or those requiring derivatization for GC. chemijournal.com

| GC-Olfactometry (GC-O) | A human assessor sniffs the effluent from the GC column to identify odor-active compounds. | Identification of compounds responsible for specific aromas. | Pinpointing key aroma-impact esters in fruit volatiles and food products. core.ac.uk |

Applications in Organic Synthesis and Materials Science

3-Heptenoic Acid Ethyl Ester as a Chiral Building Block

The presence of a double bond in this compound offers a key site for stereoselective transformations, allowing for its use as a chiral building block in the synthesis of optically active molecules. Chiral building blocks are essential in the pharmaceutical and fine chemical industries, where the specific three-dimensional arrangement of atoms is crucial for biological activity. nih.govenamine.netnih.gov

Methods such as asymmetric hydrogenation can be employed to introduce chirality. researchgate.netresearchgate.net By using a chiral catalyst, the double bond of this compound can be selectively reduced to form either the (R) or (S) enantiomer of ethyl heptanoate. The efficiency and enantioselectivity of such reactions are highly dependent on the choice of catalyst and reaction conditions. For instance, iridium-based catalysts with chiral spiro ligands have shown high efficiency in the asymmetric hydrogenation of α,β-unsaturated esters. researchgate.net While this compound is a β,γ-unsaturated ester, similar catalytic systems could potentially be adapted for its enantioselective reduction.

Furthermore, stereoselective epoxidation of the double bond can lead to the formation of chiral epoxides, which are valuable intermediates for the synthesis of a wide range of functionalized compounds, including diols and amino alcohols. The stereochemistry of the double bond (cis or trans) can influence the stereochemical outcome of these reactions. libretexts.org

Table 1: Potential Stereoselective Reactions of this compound

Reaction TypeReagents/CatalystPotential Chiral Product
Asymmetric HydrogenationChiral Rhodium or Iridium Catalysts, H₂(R)- or (S)-Ethyl heptanoate
Sharpless Asymmetric DihydroxylationAD-mix-α or AD-mix-βChiral Diols
Asymmetric EpoxidationChiral Catalysts (e.g., Jacobsen's catalyst)Chiral Epoxides

Role as a Precursor in the Synthesis of Specialty Chemicals

The reactivity of both the double bond and the ester group allows this compound to serve as a precursor for a diverse range of specialty chemicals.

Unsaturated esters are valuable monomers for the synthesis of functional polymers. researchgate.netrsc.orgrsc.org The double bond of this compound can participate in various polymerization reactions. For instance, radical polymerization can be initiated to form polymers with a polyethylene (B3416737) backbone and pendant ethyl ester groups. The properties of the resulting polymer would be influenced by the stereochemistry of the monomer and the polymerization conditions.

Moreover, the ester group can be hydrolyzed to 3-heptenoic acid, which can then be used in condensation polymerizations with diols to form unsaturated polyesters. mdpi.comrsc.org These polyesters can undergo subsequent cross-linking through the double bonds to create thermosetting resins with applications in coatings, adhesives, and composites. The use of bio-based monomers like 3-heptenoic acid, potentially derivable from renewable resources, is of growing interest for producing more sustainable polymers. rsc.orggoogle.com

There is a significant drive to produce chemicals from renewable feedstocks, and this compound can be considered a potential platform molecule in this context. nih.govnih.gov Through various chemical transformations, it can be converted into a range of valuable bio-based chemicals. For example, oxidation of the double bond can lead to the formation of dicarboxylic acids, which are important monomers for the production of polyamides and polyesters. Ozonolysis, followed by an oxidative or reductive work-up, can cleave the double bond to yield shorter-chain aldehydes or carboxylic acids.

Development of Novel Reaction Methodologies Utilizing this compound

The reactivity of this compound makes it a suitable substrate for the development and optimization of new synthetic methods. Olefin metathesis, for instance, is a powerful tool for the formation of new carbon-carbon double bonds. acs.org Cross-metathesis of this compound with other olefins can lead to the synthesis of novel unsaturated esters with tailored chain lengths and functionalities.

Hydroformylation is another important industrial reaction that can be applied to this compound. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, leading to the formation of aldehydes. These aldehydes can then be further transformed into alcohols, carboxylic acids, or amines, opening up pathways to a wide array of valuable chemicals.

Investigation in Oleochemical Transformations

Oleochemicals are chemicals derived from fats and oils. fosfa.org While typically associated with longer-chain fatty acids, the principles of oleochemical transformations are applicable to medium-chain unsaturated esters like this compound. aocs.orgresearchgate.netnih.gov

Epoxidation of the double bond is a common oleochemical transformation that yields epoxides. fosfa.org These epoxides are reactive intermediates that can be opened with various nucleophiles to produce a range of products, including diols, ethers, and amines, which find use as plasticizers, lubricants, and surfactants.

Another key oleochemical process is the cleavage of the double bond. This can be achieved through ozonolysis or permanganate (B83412) oxidation to produce shorter-chain mono- and dicarboxylic acids. For example, oxidative cleavage of 3-heptenoic acid would yield butanoic acid and malonic acid. These shorter-chain acids have their own distinct applications in various industries.

Table 2: Potential Oleochemical Transformations of 3-Heptenoic Acid and its Ethyl Ester

TransformationReagentsPotential Products
EpoxidationPeroxy acids (e.g., m-CPBA)Ethyl 3,4-epoxyheptanoate
HydrolysisAcid or Base3-Heptenoic acid
Oxidative CleavageO₃, then H₂O₂ or KMnO₄Butanoic acid, Malonic acid
HydroformylationCO, H₂, Rh or Co catalystFormyl-substituted ethyl heptanoates
Cross-MetathesisGrubbs' catalyst, AlkeneNovel unsaturated esters

Environmental Fate and Degradation Pathways

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is a crucial process in the environmental breakdown of organic compounds. Microorganisms in soil and water ecosystems possess a diverse range of enzymes capable of metabolizing esters.

Table 1: Anaerobic Biodegradation of Various Esters in Marine Sediment

Ester CompoundTotal Carbon NumberMoiety with Unsaturated BondExtent of Biodegradation (%)
Ethyl Oleate20Acid> 90
Cetyl Oleate34Acid~60
Ethyl Stearate20None~70
Cetyl Palmitate32None~40

Note: This table is illustrative and based on general findings from studies on ester biodegradation, as specific data for 3-Heptenoic acid ethyl ester is not available. The data is adapted from a study on the anaerobic biodegradation of various esters in marine sediment. researchgate.net

Photodegradation Mechanisms and Products

Photodegradation involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For unsaturated esters, the presence of the carbon-carbon double bond and the carbonyl group can influence their photochemical reactivity.

In aquatic systems, direct photolysis can occur when the compound absorbs light, leading to its excitation and subsequent decomposition. Indirect photolysis can also occur, where other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb light and produce reactive species like hydroxyl radicals that can then degrade the target compound. mdpi.com

Studies on the photodegradation of other unsaturated esters, such as ethyl paraben and phthalate (B1215562) esters, have shown that these compounds can be degraded by UV radiation, often with the assistance of photocatalysts like titanium dioxide (TiO₂) or silver orthophosphate. nih.govfrontiersin.org The degradation pathways can involve hydroxylation, dealkylation, and cleavage of the ester bond, leading to the formation of various transformation products including organic acids and phenols. nih.govfrontiersin.org The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of other dissolved substances that can act as photosensitizers or quenchers. frontiersin.org

Table 2: Photodegradation of Representative Esters under Different Conditions

CompoundLight SourceCatalystPrimary Degradation ProductsReference
Ethyl ParabenSimulated SolarAg₃PO₄Methyl paraben, 4-hydroxybenzoic acid, benzoic acid, phenol nih.gov
Dimethyl PhthalateUV LampTiO₂Dimethyl hydroxybenzoate, methyl (2E,4E)-7-hydroxylhepta-2,4-dienoate frontiersin.org
Dibutyl PhthalateUV LampNoneButyl benzoate, benzoic acid, butyl-o-hydroxybenzoate frontiersin.org

Note: This table presents findings for other ester compounds to illustrate potential photodegradation pathways, as specific data for this compound is not available.

Hydrolysis and Other Abiotic Degradation Processes

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For esters, hydrolysis results in the formation of a carboxylic acid and an alcohol. libretexts.orglibretexts.org This process can be catalyzed by acids or bases. libretexts.orglibretexts.org

In the environment, the rate of hydrolysis is dependent on the pH of the surrounding water. Under neutral conditions, the hydrolysis of many esters is slow. However, the rate can be significantly accelerated in acidic or alkaline environments. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction, while base-catalyzed hydrolysis (saponification) is generally irreversible and leads to the formation of a carboxylate salt and an alcohol. libretexts.orglibretexts.org

For this compound, hydrolysis would yield 3-heptenoic acid and ethanol (B145695). The presence of the unsaturated bond in the carboxylic acid moiety is not expected to significantly alter the fundamental mechanism of hydrolysis at the ester linkage. However, specific kinetic data for the hydrolysis of this compound under various environmental conditions are not available. A study on the selective hydrolysis of saturated versus unsaturated esters using enzymes indicated that some enzymes exhibit selectivity, which suggests that the presence of the double bond can influence the rate of hydrolysis in biological systems. google.com

Environmental Monitoring Methodologies for Unsaturated Esters

Effective monitoring of unsaturated esters like this compound in environmental matrices such as water, soil, and air is crucial for assessing their distribution and fate. Due to its likely volatile nature, methods developed for the analysis of volatile organic compounds (VOCs) and flavor and fragrance compounds are applicable. phaseassociate.comcore.ac.uk

Commonly employed analytical techniques include gas chromatography (GC) coupled with mass spectrometry (MS). phaseassociate.com This combination allows for the separation of complex mixtures and the confident identification and quantification of target compounds. For sample preparation, especially for water samples, techniques like purge and trap or solid-phase microextraction (SPME) are often used to pre-concentrate volatile and semi-volatile compounds before GC-MS analysis. Dynamic headspace analysis is another powerful technique for the qualitative and quantitative measurement of volatile compounds. core.ac.uk

The selection of a specific monitoring method depends on the environmental matrix, the expected concentration of the analyte, and the required sensitivity and selectivity. For instance, the analysis of trace levels of this compound in water would likely involve a pre-concentration step followed by GC-MS analysis. Air monitoring could involve the use of sorbent tubes to trap the compound, followed by thermal desorption and GC-MS analysis. sigmaaldrich.com

Table 3: Common Analytical Techniques for Monitoring Volatile Esters

Analytical TechniqueSample PreparationApplication
Gas Chromatography-Mass Spectrometry (GC-MS)Purge and Trap, SPME, Liquid-Liquid ExtractionIdentification and quantification in water, soil, and air
Dynamic Headspace AnalysisSorbent TrappingQualitative and quantitative analysis of volatiles in various matrices
Gas Chromatography-Olfactometry (GC-O)SPMEIdentification of odor-active compounds in environmental samples

Note: This table summarizes general methodologies applicable to volatile esters, as specific methods for this compound have not been documented.

Computational and Theoretical Chemistry Studies

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a cornerstone of computational chemistry, providing a framework to understand the electronic structure and reactivity of molecules. By solving approximations of the Schrödinger equation, the energies and shapes of molecular orbitals are calculated. For 3-heptenoic acid ethyl ester, this analysis would focus on several key aspects:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. For this compound, the HOMO is expected to be localized around the carbon-carbon double bond (the π-system), making it susceptible to electrophilic attack. The LUMO would likely be centered on the carbonyl group of the ester, indicating its susceptibility to nucleophilic attack.

Electron Density and Electrostatic Potential Maps: These calculations would visualize the electron distribution across the molecule. An electrostatic potential map would highlight electron-rich regions (in red) and electron-poor regions (in blue). For this ester, the oxygen atoms of the carbonyl and ether linkages would be electron-rich, while the carbonyl carbon and the protons on the alpha-carbon would be relatively electron-poor.

A typical output from such an analysis would provide the energy levels of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for (E)-3-Heptenoic Acid Ethyl Ester (Note: These values are illustrative of typical results from a Density Functional Theory (DFT) calculation and are not from a published study.)

Molecular OrbitalEnergy (eV)Description
HOMO-9.5Localized on the C=C π-bond
LUMO+1.2Localized on the C=O π*-antibonding orbital
HOMO-LUMO Gap10.7Indicates kinetic stability

This data provides a quantitative measure of the molecule's reactivity and electronic transitions. A large HOMO-LUMO gap suggests high kinetic stability.

Conformational Analysis and Stereochemical Prediction

This compound is a flexible molecule with several rotatable single bonds and stereochemistry associated with its double bond.

Cis/Trans Isomerism: The double bond at the C3 position can exist in two stereoisomeric forms: (Z)-3-heptenoic acid ethyl ester (cis) and (E)-3-heptenoic acid ethyl ester (trans). Computational methods can accurately predict the relative stabilities of these isomers. Typically, the (E) isomer, where the larger substituent groups are on opposite sides of the double bond, is sterically favored and thus lower in energy.

Rotational Isomers (Conformers): Rotation around the single bonds (e.g., C2-C3, C4-C5, and the C-O bonds of the ester group) gives rise to numerous conformers. A potential energy surface scan can be performed computationally by systematically rotating these bonds to identify low-energy conformers. The results would likely show that staggered conformations are favored over eclipsed ones to minimize steric hindrance.

Table 2: Predicted Relative Energies of Key Conformers of this compound (Note: This table is illustrative. Energies are relative to the most stable conformer.)

IsomerConformationRelative Energy (kJ/mol)
(E)-isomerFully extended (anti)0.0
(E)-isomerGauche at C4-C5 bond+2.5
(Z)-isomerLowest energy conformer+5.8

These computational predictions are vital for understanding which shapes the molecule is most likely to adopt, which in turn influences its physical properties and biological activity.

Reaction Mechanism Elucidation using Quantum Chemistry Methods

Quantum chemistry methods are powerful tools for investigating the pathways of chemical reactions. For this compound, several reactions could be studied:

Ester Hydrolysis: The acid- or base-catalyzed hydrolysis of the ester to form 3-heptenoic acid and ethanol (B145695) is a fundamental reaction. Quantum chemical calculations can map the entire reaction coordinate, identifying the structures and energies of reactants, transition states, and products. This would allow for the determination of the activation energy, which governs the reaction rate.

Reactions at the C=C Double Bond: The double bond can undergo various addition reactions (e.g., hydrogenation, halogenation). Computational modeling could compare the mechanisms of these reactions, for instance, by showing that hydrogenation proceeds via a concerted addition of H2 across the bond in the presence of a catalyst.

By mapping these pathways, chemists can understand why certain products are favored and under what conditions reactions are most efficient.

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational chemistry can predict various types of spectra, which is invaluable for identifying and characterizing molecules.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule. Each frequency corresponds to a specific type of bond stretching or bending. For this compound, strong absorptions would be predicted for the C=O stretch (typically around 1735 cm⁻¹), the C=C stretch (around 1650 cm⁻¹), and C-O stretches (around 1100-1200 cm⁻¹). Comparing predicted spectra to experimental data helps confirm the molecule's structure. While spectral data for the ethyl ester is not readily available, data for the parent 3-heptenoic acid is, showing characteristic peaks that can be compared. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy. These calculations involve determining the magnetic shielding around each nucleus. The predicted shifts would help in assigning the peaks in an experimental spectrum to the specific atoms in the molecule, which is crucial for structure elucidation.

Table 3: Comparison of Predicted vs. Expected Experimental Spectroscopic Data (Note: Predicted values are based on typical DFT calculations. Experimental values are expected ranges.)

Spectroscopic FeaturePredicted ValueExpected Experimental Range
IR: C=O Stretch1740 cm⁻¹1730-1750 cm⁻¹
IR: C=C Stretch1655 cm⁻¹1640-1680 cm⁻¹
¹H NMR: CH₂ (ester)4.15 ppm4.1-4.2 ppm
¹³C NMR: C=O172 ppm170-175 ppm

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. For this compound, an MD simulation would model the liquid state to understand its bulk properties.

Force Fields: The simulation would use a force field (like TraPPE or OPLS) to define the potential energy of the system based on the positions of its atoms. researchgate.net These force fields are sets of parameters that describe bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic).

Intermolecular Interactions: By analyzing the trajectories of the molecules in the simulation, one can calculate radial distribution functions (RDFs). An RDF for the oxygen atoms of the carbonyl groups, for example, would show the probability of finding two such atoms at a certain distance from each other, revealing how the molecules pack in the liquid. This provides insight into the nature and strength of intermolecular forces. mdpi.com

Physical Property Prediction: MD simulations can also be used to predict bulk physical properties like density, viscosity, and diffusion coefficients, which are determined by the collective interactions of many molecules. researchgate.net

These simulations bridge the gap between the single-molecule quantum world and the macroscopic properties observed in the laboratory.

Research on Derivatives and Analogues of 3 Heptenoic Acid Ethyl Ester

Structure-Activity Relationship Studies for Related Unsaturated Esters

The biological and chemical activities of unsaturated esters are intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to elucidate these connections, providing a roadmap for designing novel compounds with desired properties. For derivatives related to 3-heptenoic acid ethyl ester, key structural features that influence activity include the length of the acyl chain, the position and geometry (cis/trans) of the double bond, and the nature of the alcohol moiety.

Research into the adjuvant activity of fatty acid esters, for instance, has demonstrated a clear correlation between the acyl chain length and immunological potentiation. In a series of ethyl esters, adjuvant activity was observed to emerge when the acyl chain reached a length of 16 carbons or more. Furthermore, the degree of unsaturation plays a critical role; the ethyl esters of oleic acid (C18:1) and linoleic acid (C18:2) exhibited superior adjuvant effects compared to the saturated stearic acid (C18:0) ester. nih.gov This suggests that the presence and position of double bonds, similar to that in this compound, can significantly modulate biological responses.

Interactive Table: Structure-Activity Relationship of Fatty Acid Esters as Adjuvants nih.gov

Acyl ChainEster GroupDegree of UnsaturationObserved Adjuvant Activity
C10:0EthylSaturatedLow
C16:0EthylSaturatedModerate
C16:0IsobutylSaturatedHigh
C16:0IsopropylSaturatedHigh
C18:0EthylSaturatedModerate
C18:1EthylMonounsaturatedHigh
C18:2EthylPolyunsaturatedHigh

Synthesis and Characterization of Substituted 3-Heptenoic Acid Esters

The synthesis of substituted 3-heptenoic acid esters can be achieved through various established and emerging chemical methodologies. The choice of synthetic route often depends on the desired substitution pattern and the required stereochemistry of the double bond. A general approach involves the esterification of a correspondingly substituted 3-heptenoic acid with ethanol (B145695), typically in the presence of an acid catalyst.

More sophisticated methods allow for the direct formation of the ester functionality. For instance, copper-catalyzed reactions have been developed for the conversion of ketones into esters, a process that involves the activation of a C-C bond. elsevierpure.com While not a direct synthesis of this compound, this methodology could potentially be adapted for the synthesis of its derivatives from suitable ketone precursors. Another innovative and environmentally conscious approach utilizes fly ash as a heterogeneous catalyst for esterification, offering a scalable and sustainable method for producing various alkyl esters. nih.gov

The characterization of newly synthesized substituted 3-heptenoic acid esters is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, allowing for the determination of the substitution pattern and the stereochemistry of the double bond (cis or trans). ¹³C NMR is used to identify the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The presence of a strong absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch, while the C=C double bond typically shows an absorption in the region of 1640-1680 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can reveal details about its structure through fragmentation patterns.

For example, in the synthesis of short-chain fatty acid esters of resveratrol, the successful esterification was confirmed by the appearance of a characteristic ester peak at 1751 cm⁻¹ in the FTIR spectrum and a signal at 171 ppm in the ¹³C NMR spectrum. nih.gov

Interactive Table: Spectroscopic Data for a Hypothetical Substituted this compound

Spectroscopic TechniqueKey FeatureExpected Chemical Shift/Frequency
¹H NMR-CH₂- of ethyl group~4.1 ppm (quartet)
¹H NMR-CH₃ of ethyl group~1.2 ppm (triplet)
¹H NMRVinylic protons~5.5 - 6.0 ppm
¹³C NMRCarbonyl carbon~170 ppm
¹³C NMRVinylic carbons~120 - 140 ppm
IR SpectroscopyC=O stretch~1735 cm⁻¹
IR SpectroscopyC=C stretch~1650 cm⁻¹

Investigation of Bio-Inspired Analogues and Their Chemical Properties

Bio-inspired analogues are compounds designed to mimic the structure and function of naturally occurring molecules. In the context of this compound, this involves creating molecules that are structurally similar to short-chain fatty acids and their esters, which are known to have diverse biological roles. These analogues can be designed to have enhanced stability, altered reactivity, or targeted delivery to specific biological systems.

One area of investigation is the synthesis of short-chain fatty acid-based self-assembling drugs. For example, enzyme-metabolizable block copolymers containing propionate and butyrate esters have been synthesized. nih.gov These polymers self-assemble into nanoparticles under physiological conditions, providing a potential vehicle for the targeted delivery of short-chain fatty acids. nih.gov This approach could be adapted to create bio-inspired analogues of this compound with improved pharmacokinetic properties.

Another strategy involves the synthesis of short-chain ω-unsaturated fatty acids and their esters from long-chain monounsaturated fatty acids through a combination of fermentation and catalytic metathesis. google.com This bio-catalytic approach offers a sustainable route to producing a variety of short-chain unsaturated fatty acid esters that can be investigated for their chemical and biological properties. The synthesis of resveratrol esters with short-chain fatty acids has also been explored to enhance the stability and bioactivity of the parent molecule. nih.gov

The chemical properties of these bio-inspired analogues are a key area of research. For instance, the antioxidant properties of resveratrol esters of acetic, propionic, and butyric acids have been evaluated. nih.gov These studies found that the esterified products exhibited significant antioxidant activity, in some cases superior to the parent resveratrol molecule. nih.gov This demonstrates that the introduction of a short-chain fatty acid ester moiety can modulate the chemical reactivity and potential therapeutic applications of a molecule.

Interactive Table: Examples of Bio-Inspired Short-Chain Fatty Acid Ester Analogues

Analogue TypeSynthetic StrategyPotential Application
Polymer-drug conjugatesSelf-assembly of block copolymersTargeted drug delivery
ω-Unsaturated estersFermentation and metathesisChemical building blocks
Phenolic estersSteglich esterificationEnhanced antioxidant activity

Future Research in this compound: A Roadmap for Innovation

The study of this compound, a valuable flavor and fragrance compound, is entering a new phase of research focused on sustainability, efficiency, and novel applications. As industrial demand for this and similar compounds grows, scientists are exploring innovative approaches to its synthesis, analysis, and utilization. This article outlines the key future research directions and emerging trends that are set to shape the landscape of this compound production and application.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-heptenoic acid ethyl ester, and how can reaction efficiency be quantified?

Answer:
The synthesis of this compound typically involves esterification or transesterification reactions. For example:

  • Direct esterification : Reacting 3-heptenoic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Reaction efficiency can be monitored via GC-MS by tracking the disappearance of the starting acid and the appearance of the ester peak (retention time ~12–15 minutes, depending on column conditions) .
  • Transesterification : Using a methyl ester precursor (e.g., 3-heptenoic acid methyl ester) and ethanol with a base catalyst (e.g., NaOH). Yield optimization requires temperature control (60–80°C) and molar ratio adjustments (ethanol:methyl ester ≥ 3:1) .

    Quantitative analysis : Calculate conversion rates using integrated peak areas from GC-MS chromatograms, normalized against an internal standard (e.g., tetradecane) .

Basic: How can researchers confirm the purity and structural identity of this compound?

Answer:

  • GC-MS : Compare retention times and mass spectra with reference standards (e.g., NIST molecular ion m/z = 156 for C₉H₁₆O₂, fragment ions at m/z 111 [M–COOC₂H₅]⁺ and 83 [CH₂=CH–CH₂–CO]⁺) .
  • NMR : Confirm ester functionality via ¹H-NMR signals: δ 4.1–4.3 ppm (quartet, –CH₂–O–), δ 1.2–1.3 ppm (triplet, –CH₃), and alkene protons (δ 5.3–5.8 ppm, doublet of doublets for the α,β-unsaturated system) .
    Data validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to resolve ambiguities from isomer contamination (e.g., 2-heptenoic acid ethyl ester) .

Advanced: How does the stereochemistry (E/Z) of the α,β-unsaturated system in this compound influence its chemical reactivity and stability?

Answer:

  • Reactivity : The (E)-isomer exhibits higher electrophilicity at the β-carbon due to reduced steric hindrance, enhancing nucleophilic addition reactions (e.g., Michael additions). In contrast, the (Z)-isomer may undergo slower hydrolysis due to steric protection of the ester group .
  • Stability : (E)-isomers are generally more thermodynamically stable. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways (e.g., isomerization or oxidation) via HPLC with chiral columns .

Advanced: How can researchers resolve contradictions in spectral data when characterizing synthetic batches?

Answer:
Contradictions often arise from isomeric impurities or degradation products :

  • Isomer differentiation : Use chiral GC columns (e.g., β-cyclodextrin-based) to separate (E)- and (Z)-isomers. Confirm via ¹³C-NMR (alkene carbon shifts: ~125–130 ppm for (E), ~120–125 ppm for (Z)) .
  • Degradation analysis : Perform LC-MS/MS to identify oxidative byproducts (e.g., epoxides or ketones) formed during storage. Compare with stress-testing data (e.g., exposure to light or O₂) .

Advanced: What experimental strategies optimize the stability of this compound in long-term storage?

Answer:

  • Storage conditions : Store in amber vials under inert gas (N₂ or Ar) at –20°C to minimize oxidation and hydrolysis. Add stabilizers (0.1% BHT) to suppress radical-mediated degradation .
  • Stability assays : Monitor ester integrity via periodic GC-MS analysis. Hydrolysis rates can be quantified by tracking free 3-heptenoic acid formation using titration or LC-UV (λ = 210 nm) .

Advanced: How does the α,β-unsaturated ester moiety in this compound influence its reactivity in Knoevenagel condensations?

Answer:
The conjugated system enhances the acidity of the α-hydrogen (pKa ~9–11), facilitating deprotonation with mild bases (e.g., piperidine). This enables efficient Knoevenagel reactions with aldehydes to form substituted alkenes:

  • Method : React this compound with aromatic aldehydes (e.g., benzaldehyde) in ethanol/piperidine (80°C, 6 h). Monitor product formation via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .
  • Applications : The resulting α,β,γ,δ-dienoates are intermediates in synthesizing bioactive molecules (e.g., retinoids or prostaglandin analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.